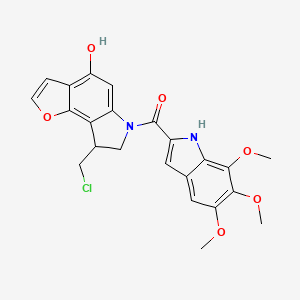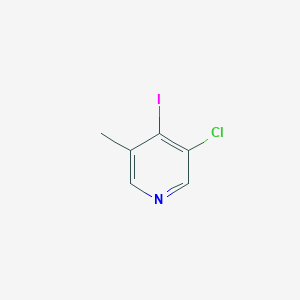
3-Chloro-4-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-iodo-5-methylpyridine: is an organic compound with the molecular formula C6H5ClIN . It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-iodo-5-methylpyridine typically involves multiple steps. One common method starts with 2-chloro-5-methylpyridine as the raw material. This compound undergoes a series of reactions including nitration, reduction, diazotization, and iodination to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of more complex molecules.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Nitration and Reduction: Involves the use of nitric acid and reducing agents to introduce and modify nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
3-Chloro-4-iodo-5-methylpyridine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets. For example, in the synthesis of kinase inhibitors, it acts as a building block that interacts with the active sites of enzymes, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product.
Comparación Con Compuestos Similares
- 2-Chloro-4-iodo-5-methylpyridine
- 3-Chloro-5-iodo-4-methylpyridine
- 4-Chloro-3-iodo-5-methylpyridine
Comparison: 3-Chloro-4-iodo-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Propiedades
Fórmula molecular |
C6H5ClIN |
|---|---|
Peso molecular |
253.47 g/mol |
Nombre IUPAC |
3-chloro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Clave InChI |
VARLYOBBIWKREP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


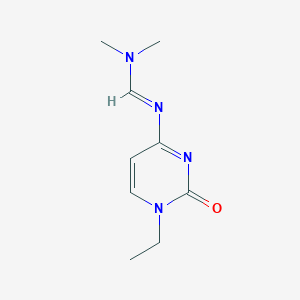
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)



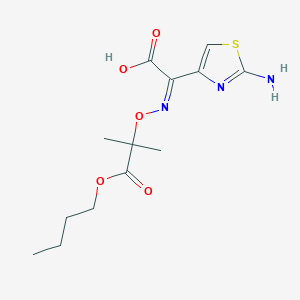
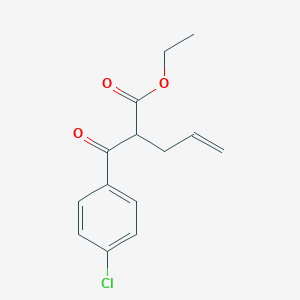
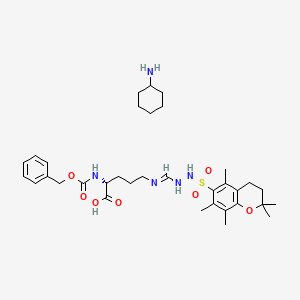


![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
